tert-Butyl (R)-3-(4-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate

Epigenetics Histone Demethylase Inhibition Chiral Drug Discovery

tert-Butyl (R)-3-(4-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate (CAS 2198312-46-6) is a chiral pyrrolidine derivative featuring a Boc-protected secondary amine and a 4-bromo-1H-pyrazole substituent at the 3-position. Its (R) absolute configuration at the pyrrolidine stereocenter is critical for downstream biological activity, particularly in the synthesis of histone lysine demethylase 5 (KDM5) inhibitors.

Molecular Formula C12H18BrN3O2
Molecular Weight 316.19 g/mol
Cat. No. B8219046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (R)-3-(4-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate
Molecular FormulaC12H18BrN3O2
Molecular Weight316.19 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1)N2C=C(C=N2)Br
InChIInChI=1S/C12H18BrN3O2/c1-12(2,3)18-11(17)15-5-4-10(8-15)16-7-9(13)6-14-16/h6-7,10H,4-5,8H2,1-3H3/t10-/m1/s1
InChIKeyJCPSQLNKHVGZJG-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (R)-3-(4-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate: Chiral Pyrrolidine Building Block for Stereospecific KDM5 Inhibitor Synthesis


tert-Butyl (R)-3-(4-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate (CAS 2198312-46-6) is a chiral pyrrolidine derivative featuring a Boc-protected secondary amine and a 4-bromo-1H-pyrazole substituent at the 3-position. Its (R) absolute configuration at the pyrrolidine stereocenter is critical for downstream biological activity, particularly in the synthesis of histone lysine demethylase 5 (KDM5) inhibitors [1]. The 4-bromopyrazole moiety serves as a key pharmacophore element, engaging in specific binding interactions within the KDM5A catalytic domain as revealed by X-ray crystallography [2].

Why (S)-Enantiomers, Racemic Mixtures, and Des-Bromo Analogs Cannot Substitute for (R)-3-(4-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate in Drug Discovery


Generic substitution of this building block with its (S)-enantiomer (CAS 1357384-35-0), racemic mixture (CAS 1201657-89-7), or the des-bromo analog introduces irreversible liabilities that propagate through synthesis to the final compound. Enantiomer pairs of pyrrolidine amide KDM5 inhibitors exhibit up to 5-fold divergence in binding affinity, with the (R)-configuration being the active eutomer [1]. The 4-bromine substituent on the pyrazole ring makes specific van der Waals contacts within the KDM5A binding pocket that are absent in the des-bromo analog, as demonstrated by the co-crystal structure of the (S)-bromo analog (PDB: 5V9P) [2]. Starting from the wrong enantiomer or a truncated pyrazole scaffold cannot be corrected by downstream chemistry—the stereochemical and pharmacophoric information is set at the building block stage and determines the final compound's potency, selectivity, and intellectual property position.

Quantitative Differentiation Evidence: (R)-3-(4-bromo-1H-pyrazol-1-yl)pyrrolidine vs. Closest Analogs


(R) vs. (S) Enantiomer: 4- to 5-Fold Superior KDM5A Binding Affinity for the (R)-Configured Congener

The (R)-enantiomeric series of N-acylated 3-(4-bromo-1H-pyrazol-1-yl)pyrrolidine derivatives demonstrates approximately 4- to 5-fold greater binding affinity for KDM5A compared to the corresponding (S)-enantiomer. In a direct head-to-head comparison, the (R)-enantiomer N54 (Kd = 0.17 μM) outperforms its (S)-counterpart N55 (Kd = 0.79 μM), representing a 4.6-fold difference in binding affinity [1]. This differential originates from optimized hydrogen-bonding geometry and hydrophobic packing with the KDM5A active site that the (S)-configuration cannot recapitulate.

Epigenetics Histone Demethylase Inhibition Chiral Drug Discovery

4-Bromopyrazole vs. Des-Bromo Analog: Essential Halogen–Protein Contacts in the KDM5A Cocrystal Structure

The co-crystal structure of compound 35 (PDB: 5V9P), an (S)-configured analog featuring the 4-bromopyrazole motif, reveals that the bromine atom occupies a defined hydrophobic sub-pocket within the KDM5A catalytic domain, forming van der Waals contacts with residues including Tyr472 and Phe480 [1]. While the (S)-enantiomer was used for crystallography, the bromine–protein interactions are configuration-independent. Removal of the bromine (des-bromo analog) eliminates these contacts, which the 2017 Bioorg. Med. Chem. Lett. paper associates with a loss of biochemical potency in the KDM5A AlphaScreen assay [2].

Structure-Based Drug Design Halogen Bonding KDM5A Inhibition

Chiral Building Block Purity vs. Racemic Mixture: Enantiomeric Excess Determines Pharmacological Activity of Downstream Amides

The racemic compound tert-butyl 3-(4-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate (CAS 1201657-89-7) is commercially available but, when carried through to the final KDM5 inhibitor, produces a 1:1 mixture of active (R) and weakly active (S) enantiomers. Given the 4.6-fold difference in Kd between enantiomers [1], the racemate-derived inhibitor exhibits approximately 2-fold higher apparent Kd than the enantiopure (R)-derived compound. This is consistent with the general pharmacodynamic principle that the less active enantiomer acts as a diluent, increasing the effective concentration required for target occupancy.

Enantiomeric Excess Medicinal Chemistry Process Chemistry

Boc-Protected Amine vs. Free Amine: Orthogonal Stability Enables Modular Diversification Without Racemization

The tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen provides orthogonal stability under nucleophilic, basic, and mild acidic conditions, allowing chemoselective modification at the pyrazole or the deprotected amine while preserving the acid-labile Boc group. In contrast, the corresponding free amine (R)-4-bromo-1-(pyrrolidin-3-yl)-1H-pyrazole (CAS 1428331-33-2) or its hydrochloride salt (CAS 2828444-30-8) is susceptible to N-acylation during pyrazole functionalization, compromising regiochemical control [1]. The Boc group also suppresses racemization of the α-stereocenter during coupling reactions, a known issue with unprotected 3-aminopyrrolidines [2].

Solid-Phase Synthesis Parallel Chemistry Building Block Stability

Precision Applications Where tert-Butyl (R)-3-(4-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate Is the Irreplaceable Starting Material


Stereospecific Synthesis of KDM5A/KDM5B Inhibitor Candidates with Sub-Micromolar Target Affinity

The (R)-enantiomer building block is the mandatory starting point for synthesizing N-acylated derivatives that achieve Kd values below 200 nM against KDM5A, as demonstrated by compound N54 (Kd = 0.17 μM) [1]. The corresponding (S)-enantiomer analog N55 exhibits Kd = 0.79 μM, failing to meet the potency threshold required for chemical probe or lead optimization criteria. Research groups targeting histone demethylase inhibitors for oncology or epigenetic therapy must specify the (R)-enantiomer to ensure their synthesized library members are not pre-compromised by stereochemical mismatch.

Fragment-Based and Structure-Guided Optimization Campaigns Requiring Halogen–Protein Contact Footprints

The 4-bromopyrazole moiety serves as a structural anchor in the KDM5A binding pocket, as visualized in PDB: 5V9P [1]. Structure-based design efforts that utilize this building block benefit from the bromine atom's well-defined electron density, enabling rational substitution with other halogens or bioisosteres only after the initial binding mode is validated. Starting from the des-bromo analog forfeits this crystallographic validation and complicates hit-to-lead progression.

Parallel Library Synthesis Requiring Boc-Protected, Enantiopure Heterocyclic Building Blocks

In automated parallel synthesis or DNA-encoded library (DEL) construction, the Boc group enables resin capture or solution-phase diversification without premature deprotection, while the (R)-configuration ensures every library member inherits the correct chirality [1]. The racemic or free-amine variants introduce either stereochemical heterogeneity or necessitate additional protection steps, reducing library quality and increasing false-negative rates in biological screening [2].

Intellectual Property Generation Around Chiral Pyrrolidine-Amide KDM5 Inhibitor Chemotypes

Patent applications covering N-acylated 3-(4-bromo-1H-pyrazol-1-yl)pyrrolidine derivatives, such as WO2016057924A1 and related Genentech filings, explicitly claim the (R)-configuration as the preferred embodiment [1]. Procurement of the (R)-enantiomer building block aligns the synthesis route with the composition-of-matter claims, whereas use of the (S)-enantiomer or racemate may produce compounds outside the scope of granted claims, undermining freedom-to-operate positions.

Quote Request

Request a Quote for tert-Butyl (R)-3-(4-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.